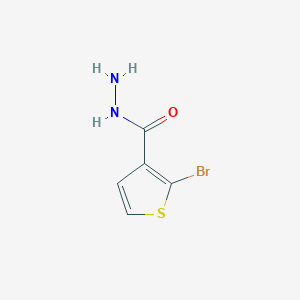

2-Bromothiophene-3-carbohydrazide

Description

Properties

IUPAC Name |

2-bromothiophene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-3(1-2-10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGHMNIFQHWWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731120 | |

| Record name | 2-Bromothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043593-59-4 | |

| Record name | 2-Bromo-3-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1043593-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Halogenation

Halogenated Thiophenes as Pivotal Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring dramatically enhances its synthetic utility. Halogenated thiophenes are key intermediates in a multitude of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. acs.orgchemicalbook.com This reactivity allows for the facile introduction of a wide variety of substituents onto the thiophene core, enabling the construction of complex molecular architectures.

The bromine atom in a compound like 2-bromothiophene (B119243) serves as a handle for regioselective functionalization. wikipedia.org For instance, 2-bromothiophene can undergo metalation-alkylation reactions to introduce substituents at the 5-position. chemicalbook.com This precise control over substitution patterns is crucial for the rational design and synthesis of targeted molecules in both pharmaceutical and materials science research. rsc.org

The Unique Contribution of 2 Bromothiophene 3 Carbohydrazide

Rationale for Dedicated Academic Inquiry

The specific combination of a 2-bromo-substituted thiophene (B33073) ring with a carbohydrazide (B1668358) group at the 3-position in 2-Bromothiophene-3-carbohydrazide creates a molecule with a unique set of properties and synthetic potential. The bromine atom provides a site for cross-coupling reactions, while the carbohydrazide moiety offers a gateway to a vast array of derivatives through condensation and cyclization reactions.

This dual functionality makes this compound a valuable building block for the synthesis of novel, highly functionalized thiophene derivatives. Research into this compound is driven by the potential to create new molecules with tailored electronic, optical, or biological properties. For example, derivatives of similar bromo-thiophene carbohydrazides have been investigated for their antimicrobial activities. researchgate.net The strategic placement of the reactive bromine and carbohydrazide groups allows for a systematic exploration of chemical space, paving the way for the discovery of new materials and therapeutic agents.

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromothiophene (B119243) | C4H3BrS | 163.04 | Colorless liquid | -10 | 149-151 |

| 2-Bromothiophene-3-carbaldehyde | C5H3BrOS | 191.05 | Solid | Not specified | Not specified |

| Carbohydrazide | CH6N4O | 90.09 | White solid | 153–154 | Decomposes |

Strategies for the Preparation of 2-Bromothiophene-3-carboxylic Acid Derivatives

The regioselective introduction of a bromine atom and a carboxylic acid function onto the thiophene ring is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this, each with its own advantages and considerations regarding positional selectivity.

Direct Bromination Approaches and Positional Selectivity Considerations

Direct electrophilic bromination of thiophene-3-carboxylic acid presents a challenge in achieving the desired 2-bromo isomer. The electron-donating sulfur atom activates the adjacent C2 and C5 positions for electrophilic attack. vaia.com However, the electron-withdrawing nature of the carboxyl group at the C3 position deactivates the adjacent C2 and C4 positions. When considering the stability of the cationic intermediate formed during bromination, attack at the C5 position is favored as it avoids placing the positive charge near the destabilizing carboxyl group. vaia.comreddit.com Consequently, direct bromination of thiophene-3-carboxylic acid typically yields 5-bromo-3-thiophenecarboxylic acid as the major product. vaia.com

To achieve the desired 2-bromo-3-thiophenecarboxylic acid, alternative strategies are often employed. One approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. While NBS is a versatile reagent for thiophene bromination, careful control of reaction conditions is crucial to achieve high regioselectivity. tandfonline.comnih.gov For instance, the bromination of 3-alkylthiophenes with NBS in glacial acetic acid has been shown to be highly selective for the 2-position. tandfonline.com Another strategy involves a one-pot bromination/debromination procedure, which has been successfully applied to the synthesis of 2,4-dibromo-3-methylthiophene (B6597321). beilstein-journals.orgnih.gov

Table 1: Regioselectivity in the Bromination of Substituted Thiophenes

| Starting Material | Brominating Agent | Solvent | Major Product | Reference |

| Thiophene-3-carboxylic acid | Br₂ | Acetic Acid | 5-Bromo-3-thiophenecarboxylic acid | vaia.com |

| 3-Alkylthiophene | NBS | Glacial Acetic Acid | 2-Bromo-3-alkylthiophene | tandfonline.com |

| 3-Methylthiophene | Br₂ then Zn dust | Not specified | 2,4-Dibromo-3-methylthiophene | beilstein-journals.orgnih.gov |

Isomerization Reactions for Bromothiophene Scaffolds

Isomerization of readily available bromothiophene isomers presents another avenue to obtain the desired 3-bromothiophene (B43185) precursor. For example, 2-bromothiophene can be isomerized to a mixture of 2- and 3-bromothiophene, with the latter being the major component under certain catalytic conditions. google.comwikimedia.org Various catalysts, including acidic zeolites and ion exchange resins, have been employed for this transformation. google.com The resulting mixture can then be purified to isolate 3-bromothiophene, which can be further functionalized to introduce the carboxylic acid group at the desired position.

Multistep Synthetic Routes to Substituted Thiophene Carboxylic Acids

Multistep synthetic sequences offer greater control over the substitution pattern of the thiophene ring, enabling the synthesis of specifically functionalized thiophene carboxylic acids. These routes often begin with a pre-functionalized thiophene derivative.

One common approach involves the introduction of the carboxylic acid functionality via a Grignard reaction followed by carbonation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. beilstein-journals.orgnih.gov For instance, 2,4-dibromo-3-methylthiophene can be converted to 4-bromo-3-methyl-2-thiophenecarboxylic acid using these methods. beilstein-journals.orgnih.gov

Another strategy involves the conversion of a carboxylic acid to a nitrile, followed by bromination and subsequent hydrolysis back to the carboxylic acid. This approach was utilized in the synthesis of 4-bromo-3-methyl-2-thiophenecarboxylic acid from 3-methylthiophene-2-carboxylic acid. nih.gov The initial carboxylic acid was converted to the amide and then dehydrated to the nitrile. Bromination of the nitrile followed by hydrolysis yielded the desired dibromo acid, which was then selectively debrominated. nih.gov

Conversion of Carboxylic Acid Derivatives to the Carbohydrazide Functionality

The final step in the synthesis of this compound involves the conversion of the carboxylic acid group to a carbohydrazide. This transformation is typically achieved through the reaction of a carboxylic acid derivative with hydrazine (B178648).

Hydrazinolysis of Corresponding Esters: Optimization and Mechanistic Insights

The most common method for preparing carbohydrazides is the hydrazinolysis of the corresponding esters. researchgate.netnih.gov This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group. The reaction is often carried out by refluxing the ester with hydrazine hydrate (B1144303) in an alcoholic solvent. nih.govresearchgate.netresearchgate.net The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the carbohydrazide and an alcohol byproduct. researchgate.net

Optimization of this reaction often involves adjusting the reaction time and temperature to ensure complete conversion and minimize side reactions. For instance, in the synthesis of N'-benzylidene-5-bromothiophene-2-carbohydrazide, the methyl ester precursor was refluxed with hydrazine hydrate for several hours to yield the desired carbohydrazide. researchgate.net

Utilization of Activated Esters (e.g., HOBt/DCCI)

An alternative to the direct hydrazinolysis of simple esters is the use of activated esters. This method involves pre-forming a more reactive ester intermediate, which then readily reacts with hydrazine. researchgate.net A common combination of reagents for this purpose is 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC). creative-peptides.compeptide.comnih.govbachem.com

DCC activates the carboxylic acid, which then reacts with HOBt to form a stable active ester. creative-peptides.comyoutube.com This activated ester is less prone to racemization and reacts efficiently with nucleophiles like hydrazine to form the carbohydrazide with high yield and purity. creative-peptides.compeptide.com This method is particularly useful when dealing with sensitive substrates or when milder reaction conditions are required. nih.govbachem.com

Mechanochemical and Solvent-Free Synthetic Approaches

Conventional synthesis of carbohydrazides typically involves the reaction of a corresponding ester with hydrazine hydrate in a suitable solvent, often requiring prolonged heating. researchgate.net While effective, this method can be time-consuming and generate significant solvent waste. Advanced methodologies now focus on eliminating or drastically reducing the need for solvents, leading to the development of mechanochemical and other solvent-free techniques.

Mechanochemistry utilizes mechanical energy, such as grinding or ball milling, to initiate chemical reactions. rsc.org This approach has been successfully applied to the synthesis of various heterocyclic compounds and hydrazides. An efficient, solvent-free synthesis of hydrazides has been demonstrated by grinding a carboxylic acid directly with hydrazine hydrate using a mortar and pestle. The reaction often proceeds to completion within minutes, resulting in a solid mass that can be easily purified. rsc.org

This solvent-free grinding technique presents a promising alternative for the synthesis of this compound. By adapting this method, one could potentially react a precursor like 2-bromothiophene-3-carboxylic acid or its corresponding ester with hydrazine hydrate under mechanical agitation. The benefits would include significantly reduced reaction times, elimination of solvent waste, and a simpler work-up procedure. rsc.org Another solvent-free approach involves microwave irradiation, which can dramatically accelerate the reaction between an ester and hydrazine hydrate without the need for a bulk solvent. researchgate.net

Table 1: Comparison of Conventional and Advanced Synthetic Approaches for Hydrazide Synthesis

| Parameter | Conventional Method (in Solution) | Mechanochemical Method (Grinding) | Microwave-Assisted (Solvent-Free) |

|---|---|---|---|

| Principle | Reactants dissolved in a solvent and heated. | Mechanical energy induces reaction in solid state. | Microwave energy accelerates reaction. |

| Solvent Use | High (e.g., Ethanol (B145695), Methanol). researchgate.net | None or minimal (Liquid-Assisted Grinding). rsc.org | None or minimal. researchgate.net |

| Reaction Time | Hours to days. | Minutes. rsc.org | Seconds to minutes. researchgate.netclockss.org |

| Energy Input | Prolonged heating. | Mechanical grinding/milling. | Microwave irradiation. |

| Work-up | Often involves extraction, solvent evaporation. | Simple filtration/crystallization. rsc.org | Simple filtration/crystallization. researchgate.net |

| Applicability | Widely used for hydrazide synthesis. researchgate.net | Demonstrated for various hydrazides. rsc.org | Demonstrated for various heterocycles. researchgate.net |

Methodological Advancements in Green Chemistry for this compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of chemical compounds, aiming to enhance safety, reduce waste, and improve energy efficiency. The synthesis of this compound can be made greener by applying these principles to the formation of both its precursors and the final molecule.

A key precursor, 2-bromothiophene, is traditionally synthesized by the bromination of thiophene using elemental bromine, which is highly toxic and hazardous. google.com Greener alternatives have been developed that replace bromine with a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com This method is safer, reduces toxic waste, and can achieve high selectivity and yield. Patents describe processes where thiophene, dichloroethane, and hydrobromic acid are reacted with hydrogen peroxide at moderate temperatures (e.g., 40°C) to produce 2-bromothiophene with high purity. google.com Some methods even focus on recycling the brominating agent, further enhancing the green credentials of the process. google.com

For the final conversion step to this compound, the solvent-free methods discussed previously are central to a green approach. Microwave-assisted synthesis, in particular, stands out for its energy efficiency and dramatically reduced reaction times. clockss.orgrsc.org Reports on the synthesis of various heterocyclic structures, such as thiazolo[3,2-a]pyrimidine derivatives, show that microwave irradiation can increase yields and shorten reaction times from hours to minutes compared to conventional heating. clockss.org Applying this to the hydrazinolysis of methyl 2-bromothiophene-3-carboxylate could provide a rapid and environmentally friendly route to the target carbohydrazide.

Table 2: Green Chemistry Metrics for Precursor (2-Bromothiophene) Synthesis

| Method | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Conventional | Thiophene, Bromine, Acetic Acid. google.com | Low temperature ( <10°C). google.com | Established procedure. |

| Green Alternative | Thiophene, Hydrobromic Acid, Hydrogen Peroxide. google.com | Mild temperature (~30-40°C). google.com | Avoids elemental bromine, safer, high selectivity, low energy consumption. google.com |

| Advanced Green | Thiophene, Pyridine (B92270) compounds, HBr, H₂O₂. google.com | Low temperature (-20 to 10°C). google.com | Recyclable brominating agent, high yield. google.com |

Purification and Isolation Techniques for the Chemical Compound

The effective purification and isolation of this compound are critical to obtaining a product of high purity. The techniques employed are largely dictated by the physical state of the product and the nature of any impurities. As a solid compound, standard procedures typically involve crystallization, washing, and drying. researchgate.net

Following the synthesis, which is often a reaction between the corresponding ester and hydrazine hydrate, the crude this compound typically precipitates from the reaction mixture upon cooling or addition of water. researchgate.net The initial isolation step is filtration of this solid product.

Subsequent purification steps commonly involve:

Washing: The filtered solid is washed with various solvents to remove unreacted starting materials and soluble by-products. A common procedure for a related compound, N'-benzylidene-5-bromothiophene-2-carbohydrazide, involves washing the filtered solid with water and then methanol. researchgate.net Washing with a non-polar solvent might also be used to remove non-polar impurities.

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is a frequently used solvent for the recrystallization of hydrazide derivatives. researchgate.net

Drying: After filtration and washing, the purified solid is dried to remove residual solvent. This is often done in a vacuum oven at a controlled temperature.

Chromatography: For more challenging purifications or for isolating very pure samples, column chromatography may be employed. chemicalbook.com The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system (e.g., petroleum ether/ethyl acetate) depends on the polarity of the compound and its impurities. chemicalbook.com The progress of the purification can be monitored by Thin-Layer Chromatography (TLC).

Table 3: Purification and Isolation Workflow

| Step | Purpose | Common Reagents/Methods |

|---|---|---|

| 1. Initial Isolation | Separate the crude solid product from the reaction mixture. | Filtration, often after precipitation by cooling or adding water. researchgate.net |

| 2. Washing | Remove residual reagents and soluble impurities. | Water, Methanol, Ethanol. researchgate.net |

| 3. Recrystallization | High-level purification of the solid product. | Dissolving in a minimal amount of hot solvent (e.g., Ethanol) and slow cooling. researchgate.net |

| 4. Final Filtration | Isolate the purified crystals. | Vacuum filtration. |

| 5. Drying | Remove final traces of solvent. | Air drying or use of a vacuum oven. researchgate.net |

| (Optional) Chromatography | High-purity separation when needed. | Column chromatography with silica gel and an appropriate eluent system. chemicalbook.com |

| Monitoring | Track reaction completion and purification progress. | Thin-Layer Chromatography (TLC). |

Reactions Involving the Carbohydrazide Group

The carbohydrazide group (-CONHNH2) is a highly reactive functional group that serves as a cornerstone for the construction of various heterocyclic systems and other derivatives. Its reactivity stems from the nucleophilic nature of the terminal amino group and the ability of the hydrazide to undergo cyclization reactions.

The condensation reaction between this compound and various aromatic aldehydes is a common and straightforward method to produce N'-benzylidene-thiophene-carbohydrazide Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic structures.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine, or Schiff base. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.

Table 1: Examples of N'-Benzylidene-Thiophene-Carbohydrazide Schiff Bases

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| Benzaldehyde | N'-Benzylidene-2-bromothiophene-3-carbohydrazide | |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-bromothiophene-3-carbohydrazide | |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-bromothiophene-3-carbohydrazide | |

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2-bromothiophene-3-carbohydrazide |

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. These reactions leverage the reactivity of the carbohydrazide group with bifunctional reagents.

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through a multi-step process. One common route involves the initial formation of a Schiff base, followed by oxidative cyclization. For instance, the reaction of N'-benzylidene-2-bromothiophene-3-carbohydrazide with an oxidizing agent can yield the corresponding 1,2,4-triazole.

1,3,4-Oxadiazole derivatives can be synthesized from this compound by reacting it with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent. Another method involves the cyclization of the carbohydrazide with triethyl orthoformate.

Table 2: Synthesis of 1,2,4-Triazole and Oxadiazole Derivatives

| Reagent(s) | Resulting Heterocycle | Reference |

| Carbon disulfide, Potassium hydroxide | 5-(2-Bromo-3-thienyl)-1,3,4-oxadiazole-2-thiol | |

| Triethyl orthoformate | 2-(2-Bromo-3-thienyl)-1,3,4-oxadiazole | |

| Aromatic aldehydes, Oxidizing agent | Substituted 1,2,4-triazoles |

Pyrazole (B372694) derivatives can be synthesized from intermediates derived from this compound. For example, the reaction of an acylated derivative of the carbohydrazide with a suitable reagent can lead to the formation of a pyrazole ring.

The synthesis of pyrimidine (B1678525) analogues, specifically pyrimidinone derivatives, can be achieved through the reaction of this compound with ethyl acetoacetate. This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrimidinone ring.

Table 3: Synthesis of Pyrazole and Pyrimidine Analogues

| Reagent(s) | Resulting Heterocycle | Reference |

| Ethyl acetoacetate | 2-(2-Bromo-3-thienyl)-5-methyl-1,2-dihydropyrazol-3-one | |

| Ethyl acetoacetate | 6-((2-bromothiophen-3-yl)carbonyl)-3-methyl-1H-pyrimidin-4(5H)-one | |

| Acetylacetone | 5-(2-Bromo-3-thienyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazole |

The nucleophilic nitrogen atoms of the carbohydrazide group in this compound can undergo N-substitution reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding N,N'-diacylhydrazines.

Furthermore, the reaction with isothiocyanates leads to the formation of thiosemicarbazide (B42300) derivatives. These thiosemicarbazides are important precursors for the synthesis of various sulfur and nitrogen-containing heterocycles.

Hydrazone derivatives are readily formed by the condensation of this compound with ketones. Similar to the reaction with aldehydes, this transformation is typically carried out under reflux in an appropriate solvent.

Table 4: N-Substitution and Hydrazone Derivatives

| Reagent | Resulting Derivative Type | Reference |

| Phenyl isothiocyanate | Thiosemicarbazide | |

| Acetic anhydride | N,N'-Diacetylhydrazine | |

| Acetone | Acetone (2-bromo-3-thienyl)hydrazone |

Cyclocondensation Reactions for the Synthesis of Heterocyclic Rings

Reactions at the Bromine Atom on the Thiophene Ring

The bromine atom at the 2-position of the thiophene ring is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal for introducing further molecular diversity and constructing more complex molecular architectures.

While the primary focus of many studies is on the transformations of the carbohydrazide group, the bromine atom offers a handle for subsequent modifications. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. These reactions would typically be performed on a derivative of this compound where the reactive carbohydrazide group is suitably protected.

The ability to perform reactions at both the carbohydrazide group and the bromine atom makes this compound a highly valuable and versatile building block in the design and synthesis of novel compounds.

Advanced Spectroscopic and Structural Characterization of 2 Bromothiophene 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of Thiophene-2-carbohydrazide (B147627) provides precise information about the arrangement of protons. The thiophene (B33073) ring protons appear as distinct signals, and the hydrazide group protons (NH and NH₂) are also observable. The spectrum typically shows three signals corresponding to the protons on the thiophene ring and additional signals for the hydrazide moiety. nih.gov

Table 1: Hypothetical ¹H NMR Data for Thiophene-2-carbohydrazide (Note: This table is illustrative, based on typical values for such structures.)

< table> < thead> < tr> < th>Chemical Shift (δ, ppm)< /th> < th>Multiplicity< /th> < th>Proton Assignment< /th> < /tr> < /thead> < tbody> < tr> < td>~9.5< /td> < td>br s< /td> < td>-C(O)NH-< /td> < /tr> < tr> < td>~7.8< /td> < td>dd< /td> < td>Thiophene H5< /td> < /tr> < tr> < td>~7.6< /td> < td>dd< /td> < td>Thiophene H3< /td> < /tr> < tr> < td>~7.1< /td> < td>dd< /td> < td>Thiophene H4< /td> < /tr> < tr> < td>~4.5< /td> < td>br s< /td> < td>-NH₂< /td> < /tr> < /tbody> < /table>

dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For Thiophene-2-carbohydrazide, five distinct signals are expected: four for the thiophene ring carbons and one for the carbonyl carbon of the hydrazide group. nih.gov The chemical shift of the carbonyl carbon is typically found significantly downfield. Quaternary carbons, such as the one to which the carbohydrazide (B1668358) is attached, often show weaker signals. youtube.com

Table 2: Hypothetical ¹³C NMR Data for Thiophene-2-carbohydrazide (Note: This table is illustrative, based on typical values for such structures.)

< table> < thead> < tr> < th>Chemical Shift (δ, ppm)< /th> < th>Carbon Assignment< /th> < /tr> < /thead> < tbody> < tr> < td>~162< /td> < td>C=O (Carbonyl)< /td> < /tr> < tr> < td>~138< /td> < td>Thiophene C2< /td> < /tr> < tr> < td>~132< /td> < td>Thiophene C5< /td> < /tr> < tr> < td>~129< /td> < td>Thiophene C3< /td> < /tr> < tr> < td>~127< /td> < td>Thiophene C4< /td> < /tr> < /tbody> < /table>

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of Thiophene-2-carbohydrazide displays characteristic absorption bands that confirm the presence of its key functional groups. jetir.org The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups in the hydrazide moiety are typically observed as strong bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp peak around 1640-1680 cm⁻¹. jetir.orgresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies for Thiophene-2-carbohydrazide

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3352, 3412 | Asymmetric & Symmetric N-H stretching (NH₂) | Strong |

| 3323 | N-H stretching (Amide NH) | Strong |

| ~3100 | C-H stretching (Thiophene ring) | Medium-Weak |

| 1686 | C=O stretching (Amide I) | Very Strong |

| 1630 | NH₂ scissoring (bending) | Strong |

| 1528 | C=C stretching (Thiophene ring) | Medium |

Data sourced from a computational and experimental study on 2-Thiophene Carbohydrazide. jetir.org

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. In the analysis of Thiophene-2-carbohydrazide, Raman spectra are particularly useful for observing the vibrations of the thiophene ring and the C-S bonds. jetir.org For instance, the C-S stretching modes are often more prominent in the Raman spectrum than in the IR. iosrjournals.org

Table 4: Key FT-Raman Vibrational Frequencies for Thiophene-2-carbohydrazide

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3083 | C-H stretching (Thiophene ring) | Strong |

| 1530 | C=C stretching (Thiophene ring) | Medium |

| 1413 | C=C stretching (Thiophene ring) | Strong |

| 1229 | N-H in-plane bending | Medium |

| 597 | NH₂ twisting | Weak |

Data sourced from a computational and experimental study on 2-Thiophene Carbohydrazide. jetir.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The mass spectrum of Thiophene-2-carbohydrazide shows a molecular ion peak [M]⁺ that confirms its molecular weight (142.18 g/mol ). nih.gov The fragmentation pattern provides evidence for the structure, with the most abundant peak often corresponding to the stable thienoyl cation, formed by the cleavage of the C-N bond. nih.gov

Table 5: Mass Spectrometry Fragmentation Data for Thiophene-2-carbohydrazide

| m/z (mass-to-charge ratio) | Ion Fragment | Interpretation |

|---|---|---|

| 142 | [C₅H₆N₂OS]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₃OS]⁺ | Loss of hydrazino group (•NHNH₂) |

For the requested compound, 2-Bromothiophene-3-carbohydrazide, the mass spectrum would be expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of a molecule can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum shows the wavelengths at which the molecule absorbs light, providing insight into its electronic structure.

For this compound, specific experimental data regarding its UV-Vis absorption maxima (λmax), molar extinction coefficients (ε), and the corresponding electronic transitions (e.g., π → π* or n → π*) were not available in the search results. Such data would typically be presented in a tabular format to summarize the electronic absorption properties.

Table 1: Electronic Transition Data for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Attributed Transition |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A comprehensive search did not yield specific X-ray crystallographic data for this compound. Therefore, details regarding its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular hydrogen bonds are not available.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₅H₅BrN₂OS |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Hirshfeld Surface Analysis and Quantum Chemical Topology for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can decompose the crystal packing into a "fingerprint" plot that shows the percentage contribution of different types of atomic contacts. This analysis, often complemented by quantum chemical topology methods, provides a detailed understanding of the forces holding the molecules together in the solid state.

Specific research findings from a Hirshfeld surface analysis of this compound, which would detail the percentage contributions of various intermolecular contacts (e.g., H···H, C···H, Br···H), were not found.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| Br···H/H···Br | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| S···H/H···S | Data not available |

| Other | Data not available |

Computational and Theoretical Investigations of 2 Bromothiophene 3 Carbohydrazide

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromothiophene-3-carbohydrazide, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine its optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Theoretical studies on similar carbohydrazide (B1668358) derivatives have demonstrated a good correlation between the calculated and experimentally determined (e.g., via X-ray crystallography) geometric parameters. nih.gov This agreement validates the computational approach and allows for a reliable prediction of the molecular structure. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these DFT studies.

A related compound, thiophene-2-carbohydrazide (B147627), has been studied using DFT to analyze its geometric and electronic properties, providing a basis for comparison and understanding the influence of the bromine substituent at the 2-position of the thiophene (B33073) ring. nih.gov

Table 1: Representative Bond Lengths and Angles (Hypothetical Data Based on Similar Structures)

| Bond | Length (Å) | Angle | Degree (°) |

| C-Br | 1.88 | C2-C3-C(O) | 125.0 |

| C=O | 1.25 | C3-C(O)-N | 122.5 |

| N-N | 1.42 | C(O)-N-N | 118.0 |

| C-S | 1.75 | H-N-H | 115.0 |

Note: This data is illustrative and based on general values for similar functional groups. Actual values would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO represents the orbital with the highest energy that is occupied by electrons and thus acts as an electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. youtube.com The spatial distribution of these orbitals in this compound is critical for predicting its reactive behavior.

In analogous thiophene derivatives, the HOMO is often localized on the thiophene ring and the hydrazide group, indicating these are the primary sites for electrophilic attack. nih.govresearchgate.net The LUMO, on the other hand, is typically distributed over the entire molecule, including the bromine atom and the carbonyl group, suggesting these areas are susceptible to nucleophilic attack. nih.govresearchgate.net The energies of the HOMO and LUMO are key parameters derived from DFT calculations.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies that the molecule can be more easily excited, indicating higher reactivity and lower stability. nih.gov Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity.

The energy gap is a crucial parameter for understanding intramolecular charge transfer, with a smaller gap facilitating this process. nih.govnih.gov For this compound, the calculated HOMO-LUMO gap would provide insights into its potential to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: This data is for illustrative purposes. Actual values are obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are prone to attack by electrophiles. For this compound, these regions are expected to be around the carbonyl oxygen and the nitrogen atoms of the hydrazide group. nih.govresearchgate.net

Regions of positive electrostatic potential (colored in blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net These areas are likely to be found around the hydrogen atoms of the amine group and potentially near the bromine atom due to its electron-withdrawing nature. nih.gov The MEP map provides a comprehensive picture of the molecule's reactivity landscape. nih.gov

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. derpharmachemica.com These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." dergipark.org.tr Softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules. derpharmachemica.com

Electronegativity (χ) : This is the power of a molecule to attract electrons.

Chemical Potential (μ) : This represents the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile. derpharmachemica.com

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Note: These values are illustrative and calculated from the hypothetical HOMO and LUMO energies.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies)

The vibrational properties of thiophene carbohydrazide derivatives are of significant interest for their structural characterization. Density Functional Theory (DFT) has emerged as a principal method for simulating vibrational spectra, providing insights that are often in close agreement with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

Detailed computational studies on analogous compounds, such as thiophene-2-carbohydrazide, have been performed using DFT methods like B3LYP with basis sets such as 6-31+G(d,p). jetir.org These studies involve optimizing the molecular geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to a better correlation with experimental spectra. jetir.org

For a molecule like this compound, key vibrational modes would include the stretching and bending of the N-H and C=O groups of the hydrazide moiety, as well as vibrations associated with the thiophene ring. For instance, in thiophene-2-carbohydrazide, the N-H stretching vibrations of the amino group (NH2) are typically observed in the 3300-3500 cm⁻¹ region, while the C=O stretching vibration appears around 1630 cm⁻¹. jetir.org The presence of the bromine atom and the change in substitution pattern from the 2- to the 3-position on the thiophene ring in this compound would be expected to induce shifts in these vibrational frequencies due to changes in mass and electronic distribution.

A representative table of calculated and experimental vibrational frequencies for the closely related thiophene-2-carbohydrazide is provided below to illustrate the typical assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) jetir.org | Assignment |

|---|---|---|---|

| ν(NH₂) asym | - | 3412 | Asymmetric NH₂ stretch |

| ν(NH₂) sym | - | 3352 | Symmetric NH₂ stretch |

| ν(NH) | - | 3323 | N-H stretch of the hydrazide linker |

| ν(C=O) | - | 1630 | Carbonyl stretch |

| δ(NH₂) | - | 1630 | NH₂ scissoring |

| β(NH) | - | 1229 | N-H in-plane bend |

| γ(NH) | - | 696 | N-H out-of-plane bend |

Conformational Analysis and Tautomerism Studies

The carbohydrazide functional group introduces conformational flexibility and the potential for tautomerism. Computational studies are instrumental in exploring these aspects, which are crucial for understanding the molecule's reactivity and biological interactions.

Conformational Analysis:

The rotation around the C-N and N-N bonds of the hydrazide moiety gives rise to different conformers. For related carbohydrazides, such as acetohydrazide, computational studies have identified the most stable conformations. nih.gov For instance, the trans-syn conformation (where the N-H bond is trans to the C=O bond, and the NH₂ group is syn to the C-N bond) has been predicted to be the lowest energy structure for acetohydrazide. nih.gov Similar conformational preferences would be expected for this compound, influenced by potential intramolecular hydrogen bonding and steric interactions involving the thiophene ring and the bromine atom.

Tautomerism:

Carbohydrazides can exist in amide and imidic acid (or iminol) tautomeric forms. The equilibrium between these forms is a key chemical feature. For thiophene-2-carbohydrazide, computational studies using DFT have investigated this prototropic tautomerization. rsc.org The amide form is generally found to be the more stable and kinetically favored isomer. rsc.org The study of thiophene-2-carbohydrazide revealed that the molecule exists as the endo-isomer of the amide form in the solid state. rsc.org

The two primary tautomeric forms are:

Amide form: Characterized by the C=O double bond.

Imidic acid form: Characterized by a C=N double bond and an O-H group.

Coordination Chemistry of 2 Bromothiophene 3 Carbohydrazide and Its Derivatives

2-Bromothiophene-3-carbohydrazide as a Ligand: Chelation Potential and Donor Atoms

This compound possesses multiple potential donor atoms, making it a versatile ligand for coordination with metal ions. The primary donor sites are the carbonyl oxygen atom of the hydrazide group, the terminal amino nitrogen of the hydrazide moiety, and potentially the thiophene (B33073) sulfur atom. The hydrazide group (-CONHNH₂) is known to exhibit keto-enol tautomerism. In the keto form, the ligand can coordinate as a neutral bidentate ligand through the carbonyl oxygen and the primary amine nitrogen atom.

Upon deprotonation in the presence of a metal ion and a suitable pH environment, the ligand can exist in its enol form (-C(OH)=N-NH₂). This enolization allows for coordination through the enolic oxygen and the azomethine nitrogen atom, typically as a monoanionic bidentate ligand. This dual coordination capability enhances its chelating potential, enabling the formation of stable five- or six-membered chelate rings with a metal ion. The presence of the thiophene ring and the bromo-substituent can further influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes. While the thiophene sulfur can act as a donor atom in some thiophene-containing ligands, in carbohydrazide (B1668358) complexes, coordination is more commonly observed through the hydrazide moiety. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their chemical and physical properties. This section details the methods of preparation, stoichiometry, coordination modes, and spectroscopic analysis of complexes involving carbohydrazide-type ligands.

The synthesis of transition metal complexes with carbohydrazide ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. ajgreenchem.comekb.eg A common method involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol, often with gentle heating to ensure complete dissolution. ajgreenchem.com An aqueous or alcoholic solution of the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), etc.) is then added to the ligand solution. ekb.eg

The reaction mixture is usually stirred and refluxed for a period ranging from a few hours to several hours to ensure the completion of the reaction. ajgreenchem.com The resulting metal complexes, which often precipitate out of the solution upon formation or cooling, are then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The specific metal ions mentioned, such as Ru(III), Rh(II), Pd(II), Ag(II), Cd(II), Cu(II), Ni(II), Co(II), Fe(III), Zn(II), and Mn(II), have been shown to form stable complexes with various hydrazone and carbohydrazide ligands. nih.govekb.eg While these general methods are widely applicable, specific documented procedures for the synthesis of metal complexes with this compound are not extensively available in the reviewed literature.

The stoichiometry of metal complexes with carbohydrazide ligands can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). nih.gov In 1:2 complexes, two ligand molecules coordinate to a single metal ion. nih.gov

As previously mentioned, this compound can coordinate in two principal modes:

Anionic Bidentate: In the enol form, after deprotonation, the ligand coordinates as a monoanionic bidentate ligand through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often favored in neutral or basic conditions.

Spectroscopic and diffraction techniques are crucial for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is highly informative for determining the coordination mode of the hydrazide ligand. In the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(NH₂) are observed. jetir.org Upon complexation in the keto form, a shift in the ν(C=O) band to a lower frequency and shifts in the NH₂ bands are indicative of coordination. If the ligand coordinates in the enol form, the ν(C=O) band disappears, and new bands corresponding to ν(C=N) and ν(C-O) appear, providing clear evidence of enolization and coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its environment (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net Charge transfer bands, typically more intense, may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). bezmialem.edu.tr Upon complexation, chemical shifts of the protons and carbons near the coordination sites are affected. The disappearance of the N-H proton signal in the ¹H NMR spectrum can be another indicator of deprotonation and enolization. bezmialem.edu.tr

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net This technique allows for the unambiguous determination of the coordination mode of the ligand and the precise geometry of the metal complex.

While these techniques are standard for characterizing such compounds, specific spectroscopic and diffraction data for metal complexes of this compound are not readily found in the surveyed literature.

Table 1: Expected IR Spectral Bands of this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (Keto Form) (cm⁻¹) (Expected) | Complex (Keto Form) (cm⁻¹) (Expected) | Complex (Enol Form) (cm⁻¹) (Expected) |

|---|---|---|---|

| ν(N-H) | ~3300-3100 | Shifted | Shifted or Absent |

| ν(C=O) | ~1680-1650 | Lower frequency shift | Absent |

| δ(NH₂) | ~1630 | Shifted | Shifted |

| ν(C=N) | Absent | Absent | ~1610-1600 |

| ν(C-O) | Absent | Absent | ~1200-1100 |

| ν(M-O) | Absent | ~500-400 | ~500-400 |

| ν(M-N) | Absent | ~450-350 | ~450-350 |

This table is illustrative and based on typical values for similar carbohydrazide complexes.

Structural Analysis of Metal Complexes: Geometry and Isomerism

The geometry of the metal complexes formed with this compound is determined by the coordination number and the nature of the metal ion. For a 1:2 metal-to-ligand ratio with bidentate coordination, a coordination number of four or six is common.

Octahedral Geometry: Metal ions like Co(II), Ni(II), and Fe(III) frequently form six-coordinate complexes, resulting in an octahedral geometry. ekb.egresearchgate.net In a 1:2 complex, the two bidentate ligands occupy four coordination sites, with the remaining two sites typically filled by solvent molecules (e.g., H₂O) or counter-ions.

Tetrahedral or Square Planar Geometry: For four-coordinate complexes, a tetrahedral geometry is common for ions like Zn(II) and some Co(II) complexes, while a square planar geometry is often observed for Ni(II), Cu(II), and Pd(II) complexes. nih.gov

Isomerism can also arise in these complexes. Geometric isomerism (cis/trans) is possible in octahedral and square planar complexes depending on the arrangement of the ligands. If the ligand is unsymmetrical, optical isomers (enantiomers) can also exist. The specific isomeric form obtained can be influenced by the synthetic conditions.

Thermal Stability Studies of Coordination Compounds

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of coordination compounds and to understand their decomposition patterns. nih.gov The TGA curve tracks the mass of the sample as a function of temperature.

For hydrated complexes, the initial weight loss typically corresponds to the removal of water molecules of hydration. Subsequent decomposition steps at higher temperatures relate to the loss of coordinated solvent molecules, the decomposition of the anionic part of the metal salt, and finally, the degradation of the organic ligand itself. The final residue at the end of the analysis is usually the most stable metal oxide. nih.gov The decomposition temperatures provide insights into the thermal stability of the complex, which can be related to the strength of the metal-ligand bonds. Specific thermal analysis data for complexes of this compound is not available in the reviewed scientific literature.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ruthenium(III) chloride |

| Rhodium(II) acetate |

| Palladium(II) chloride |

| Silver(II) fluoride |

| Cadmium(II) chloride |

| Copper(II) chloride |

| Nickel(II) chloride |

| Cobalt(II) chloride |

| Iron(III) chloride |

| Zinc(II) chloride |

| Manganese(II) chloride |

| Thiophene |

| Methanol |

| Ethanol |

Theoretical Studies on Metal-Ligand Interactions in Complexes

Theoretical investigations into the metal complexes of this compound derivatives often utilize DFT methods to model their geometric and electronic properties. These studies are crucial for understanding the stability and reactivity of these compounds. The calculations can predict bond lengths, bond angles, and dihedral angles of the complexes in their ground state.

A key aspect of these theoretical studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the electronic properties and reactivity of the complex. A smaller HOMO-LUMO gap generally suggests a higher reactivity. In the context of metal complexes, the composition of these orbitals reveals the nature of the metal-ligand bonding, indicating whether the interactions are predominantly ligand-to-metal charge transfer or vice versa.

Natural Bond Orbital (NBO) analysis is another significant theoretical tool used to study the delocalization of electron density between the metal and the ligand. This analysis provides a quantitative description of the donor-acceptor interactions, which are fundamental to the formation of coordination bonds.

The following table summarizes hypothetical theoretical data for a representative metal complex of a this compound derivative, illustrating the kind of information that can be obtained from such studies.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the complex. |

| LUMO Energy | -2.5 eV | Reflects the electron-accepting ability of the complex. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the electronic stability and reactivity. |

| Metal-Oxygen Bond Length | 2.1 Å | Provides insight into the strength of the coordination bond. |

| Metal-Nitrogen Bond Length | 2.2 Å | Offers information on the coordination geometry. |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the complex. |

This table is illustrative and based on typical values found for similar metal-hydrazone complexes.

Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology, providing a detailed picture of the nature of the chemical bonds, classifying them as ionic, covalent, or mixed-character interactions.

Applications As a Building Block in Complex Organic Synthesis and Materials Research

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The reactive nature of 2-bromothiophene-3-carbohydrazide makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the bromine atom and the carbohydrazide (B1668358) functional group allows for sequential or one-pot reactions to construct fused and substituted ring systems.

Thiophene-Fused Systems

The synthesis of thiophene-fused systems is a significant area of interest due to their potential applications in medicinal chemistry and materials science. researchgate.net The bromine atom on the thiophene (B33073) ring of this compound is amenable to transition metal-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. This allows for the fusion of other rings onto the thiophene core. For instance, thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]pyrrole derivatives have been synthesized and utilized in the creation of advanced materials. researchgate.netnih.gov The extensive π-conjugation in these fused systems can lead to a reduced band gap, enhancing charge carrier mobility, which is crucial for semiconducting materials. researchgate.net

Triazole-Based Heterocycles

The carbohydrazide moiety of this compound is a key functional group for the synthesis of triazole-based heterocycles. nih.gov 1,2,3-triazoles are well-established heterocyclic systems in drug discovery. nih.gov The synthesis of these compounds can be achieved through various methods, including multicomponent reactions and cycloaddition reactions. nih.govnih.gov For example, a series of heterocycle-fused 1,2,3-triazoles have been prepared through a one-pot 1,3-dipolar cycloaddition reaction. nih.gov

Other Nitrogen-Containing Ring Systems

Beyond triazoles, the carbohydrazide group can be utilized to form a variety of other nitrogen-containing heterocycles. These reactions often involve condensation with dicarbonyl compounds or other suitable electrophiles to form pyridazines, pyrazoles, and other related structures. The synthesis of functionalized bis-heterocyclic compounds containing a thieno[2,3-b]thiophene motif has been described, leading to novel pyrazole (B372694), pyridazine, and pyridine (B92270) derivatives. nih.gov These nitrogen-rich heterocyclic compounds are of interest for their potential biological activities and as new materials. nih.govuni-muenchen.de

Intermediacy in the Synthesis of Ligands for Catalytic Applications

2-Bromothiophene (B119243) and its derivatives are important intermediates in organic synthesis, including the preparation of ligands for catalysis. google.com The ability to functionalize the thiophene ring through reactions at the bromine atom allows for the introduction of various coordinating groups. These tailored ligands can then be complexed with transition metals to form catalysts for a range of chemical transformations. For instance, N,S-heterocyclic carbene palladium(II) complexes have been synthesized and their catalytic capabilities demonstrated in C-C coupling reactions. nih.gov The synthesis of these ligands often takes advantage of the reactivity of the bromo-substituent on the thiophene ring.

Contribution to Supramolecular Chemistry and Self-Assembly Processes (e.g., Hydrogen Bonding Networks in Crystal Structures)

The carbohydrazide group in this compound plays a crucial role in directing supramolecular self-assembly through hydrogen bonding. rsc.org Hydrogen bonding is a powerful tool for the controlled organization of molecules into well-defined architectures. rsc.orgunistra.fr In the solid state, the carbohydrazide moiety can participate in multiple hydrogen-bonding interactions, leading to the formation of extended networks. rsc.org These interactions, along with π–π stacking of the thiophene rings, can dictate the crystal packing and influence the material's bulk properties. rsc.org The study of these non-covalent interactions is essential for the rational design of functional supramolecular materials. rsc.orgbath.ac.uk

Precursor for Advanced Materials (e.g., Organic Electronics, Conducting Polymers)

Thiophene-based molecules are fundamental components in the development of advanced organic materials. mdpi.com The inherent electronic properties of the thiophene ring, combined with the ability to form extended conjugated systems, make them suitable for applications in organic electronics. researchgate.net this compound can serve as a precursor for such materials. The bromine atom allows for polymerization or cross-coupling reactions to create conjugated polymers and oligomers. The resulting materials can exhibit semiconducting or conducting properties, making them promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The ability to form self-assembling structures through hydrogen bonding can further enhance the performance of these materials by promoting ordered molecular packing. unistra.fr

Scaffold for Probing Structure-Property Relationships in Novel Chemical Entities

The chemical scaffold of this compound serves as a valuable and versatile platform in the field of medicinal chemistry and materials science for investigating structure-property relationships. Its inherent structural and electronic features provide a unique starting point for the systematic design and synthesis of novel chemical entities with tailored biological activities and material properties. The strategic positioning of the bromine atom, the thiophene ring, and the carbohydrazide functional group allows for a multitude of chemical modifications, enabling researchers to probe the intricate connections between molecular architecture and functional outcomes.

The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov Its bioisosteric relationship with the benzene (B151609) ring allows it to interact favorably with biological targets while often conferring improved pharmacokinetic properties. nih.gov The bromine atom at the 2-position and the carbohydrazide group at the 3-position of the thiophene ring are key functional handles for synthetic diversification. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce a wide array of substituents. nih.gov Concurrently, the carbohydrazide moiety is a versatile functional group that can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, or it can be cyclized to generate a variety of heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netajgreenchem.com

A common approach involves reacting this compound with a series of substituted aromatic aldehydes to generate a library of N'-aryliden-2-bromothiophene-3-carbohydrazides. The electronic nature of the substituents on the aromatic ring (electron-donating or electron-withdrawing) can significantly influence the biological activity of the resulting compounds. For example, studies on analogous 5-bromothiophene-2-carbohydrazide (B1271680) derivatives have shown that the antimicrobial activity can be tuned by varying the substituents on the benzylidene moiety. researchgate.net This allows for the development of quantitative structure-activity relationships (QSAR), providing a deeper understanding of the pharmacophoric requirements for a specific biological effect.

The following interactive data table illustrates a hypothetical study based on published research on similar thiophene-carbohydrazide scaffolds, demonstrating how systematic modification of the this compound core can be used to probe structure-property relationships, in this case, for antimicrobial activity.

| Compound ID | R-Group on Benzylidene Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | LogP |

| 1a | -H | 64 | 128 | 2.5 |

| 1b | 4-Cl | 32 | 64 | 3.1 |

| 1c | 4-NO2 | 16 | 32 | 2.3 |

| 1d | 4-OH | 128 | 256 | 2.1 |

| 1e | 4-OCH3 | 64 | 128 | 2.6 |

Table 1: Representative data illustrating the use of this compound as a scaffold to probe the relationship between substituent changes and antimicrobial activity (Minimum Inhibitory Concentration - MIC) and lipophilicity (LogP).

The data in the table demonstrates a clear structure-activity relationship. The introduction of an electron-withdrawing group like a nitro group (Compound 1c ) leads to a significant enhancement in antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (Compound 1a ). Conversely, the presence of an electron-donating hydroxyl group (Compound 1d ) results in a marked decrease in activity. This systematic approach allows researchers to deduce that the electronic properties of the substituent on the benzylidene ring play a crucial role in the antimicrobial potency of this class of compounds.

Future Research Directions and Emerging Perspectives for 2 Bromothiophene 3 Carbohydrazide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Bromothiophene-3-carbohydrazide and its derivatives is an area ripe for innovation, with a focus on developing more efficient and environmentally benign methodologies. Traditional synthetic routes often involve multi-step processes with harsh reagents. Future research will likely gravitate towards green chemistry principles to minimize waste and energy consumption.

Key areas for exploration include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiophene-2-carbohydrazide (B147627) and its derivatives. This technique offers a greener alternative to conventional heating methods. rsc.org

One-Pot Multicomponent Reactions: Designing one-pot syntheses, such as the Gewald reaction, can streamline the production of substituted thiophenes. nih.gov Future work could adapt these reactions for the specific synthesis of this compound, improving atom economy and reducing purification steps.

Catalytic Approaches: The use of metal catalysts, such as palladium, has been effective in the synthesis of related aryl thiophenes. researchgate.net Investigating novel catalysts for the direct and selective synthesis of this compound could lead to more efficient and scalable processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher purity products and more efficient manufacturing processes.

| Synthetic Approach | Potential Advantages | Related Research |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Synthesis of thiophene-2-carbohydrazide rsc.org |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, reduced waste | Gewald synthesis of 2-aminothiophenes nih.gov |

| Novel Catalytic Methods | High selectivity, milder reaction conditions, scalability | Palladium-catalyzed synthesis of 3-aryl thiophenes researchgate.net |

| Flow Chemistry | Precise process control, enhanced safety, scalability | General trend in modern organic synthesis |

Exploration of Unprecedented Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is largely uncharted territory, offering a playground for discovering new chemical transformations. The interplay between the electron-rich thiophene (B33073) ring, the bromine atom, and the nucleophilic carbohydrazide (B1668358) moiety can be exploited to forge novel molecular architectures.

Future research could focus on:

Cross-Coupling Reactions: The bromine atom on the thiophene ring is a prime handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse substituents at the 2-position. nih.gov This would allow for the creation of a vast library of derivatives with tailored properties.

Cyclization Reactions: The carbohydrazide group is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles (B1248032), triazoles, and pyrazoles. researchgate.netresearchgate.net Exploring novel cyclization reactions of this compound could lead to compounds with unique biological or material properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiophene ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to completely new molecular skeletons.

Mechanistic Studies: Detailed mechanistic studies, combining experimental and computational methods, will be crucial to understand the underlying principles of these new transformations and to optimize reaction conditions.

Integration into Advanced Computational Design and Prediction Models

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational models can provide invaluable insights.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, molecular geometry, vibrational frequencies, and other physicochemical properties of this compound and its derivatives. rsc.orgnih.gov This can help in understanding its reactivity and spectral characteristics.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: By building QSAR models, it may be possible to correlate the structural features of a series of this compound derivatives with their chemical or biological activity, enabling the rational design of more potent or selective compounds.

Prediction of Reaction Pathways: Computational tools can be employed to model potential reaction pathways and transition states, aiding in the design of new synthetic strategies and the understanding of reaction mechanisms.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, and reactivity rsc.orgnih.gov |

| Molecular Docking | Elucidation of potential biological targets and binding modes nih.gov |

| QSAR | Rational design of derivatives with enhanced properties |

| Reaction Pathway Modeling | Guidance for synthetic efforts and mechanistic understanding |

Design and Synthesis of Multi-functional Derivatives for Specific Chemical Applications

The unique combination of a reactive bromine atom and a versatile carbohydrazide group makes this compound an excellent starting point for creating multi-functional molecules with specific applications.

Potential areas for the design and synthesis of new derivatives include:

Chemosensors: By attaching appropriate chromophoric or fluorophoric units, derivatives of this compound could be developed as selective chemosensors for the detection of metal ions or anions. dntb.gov.uaresearchgate.net The carbohydrazide moiety is known to be an effective binding site for various analytes.

Organic Materials: The thiophene core is a well-known building block for organic electronic materials. nih.gov Functionalization of this compound could lead to novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Catalysts: The carbohydrazide group can act as a ligand to coordinate with metal ions. Derivatives of this compound could be used to synthesize novel metal complexes that may exhibit catalytic activity in various organic transformations.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state significantly influences the physical properties of a material, such as its melting point, solubility, and bioavailability in the case of pharmaceuticals. The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is therefore of great importance.

Future research on this compound should include:

Single-Crystal X-ray Diffraction: Determining the single-crystal structure is the definitive method for understanding the molecular packing, intermolecular interactions, and conformational preferences in the solid state.

Polymorph Screening: A systematic screening for different polymorphic forms of this compound and its derivatives should be undertaken using various crystallization techniques. rsc.orgresearchgate.netnih.govcnr.it

Characterization of Polymorphs: Each identified polymorph should be thoroughly characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR.

Control of Polymorphism: Developing methods to selectively crystallize a desired polymorph is crucial for consistent material properties. This can be achieved by controlling parameters like solvent, temperature, and cooling rate.

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The carbohydrazide moiety in this compound is an excellent chelating ligand, capable of coordinating to a wide variety of metal ions. This opens up a rich area of coordination chemistry to be explored.

Emerging perspectives in this field involve:

Synthesis of Novel Metal Complexes: Reacting this compound with a diverse range of metal salts (e.g., transition metals, lanthanides, main group metals) could lead to the formation of new coordination compounds with interesting structural and electronic properties. nih.govnih.gov

Structural Diversity: The coordination mode of the ligand can be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions, potentially leading to the formation of mononuclear, binuclear, or polynuclear complexes, as well as coordination polymers.

Applications of Metal Complexes: These new metal complexes could be investigated for their potential applications in catalysis, as magnetic materials, or for their biological activity. The presence of the thiophene ring can also impart interesting photophysical properties to the complexes.

Development of Advanced Analytical Methodologies for Detection and Quantification

As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for its detection and quantification will become increasingly important.

Future research in analytical methodology should focus on:

Chromatographic Methods: Developing high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the separation and quantification of this compound from reaction mixtures or biological matrices.

Mass Spectrometry (MS): Utilizing mass spectrometry for the structural elucidation of new derivatives and for sensitive detection, especially when coupled with chromatographic techniques (LC-MS, GC-MS).

Spectroscopic Techniques: Establishing spectroscopic fingerprints using techniques like UV-Vis, fluorescence, and NMR spectroscopy for routine characterization and quality control.